molecular formula C17H25BO4 B2438546 4,4,5,5-Tetramethyl-2-[2-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane CAS No. 2246504-28-7

4,4,5,5-Tetramethyl-2-[2-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane

Cat. No.: B2438546
CAS No.: 2246504-28-7
M. Wt: 304.19
InChI Key: HMWHOEYASZUGLF-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[2-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is notable for its stability and reactivity, making it a valuable intermediate in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[2-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with phenylboronic acid derivatives. The process often includes the use of solvents like hexane or petroleum ether to facilitate the reaction and crystallization . The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to enhance the reaction rate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to maintain consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure the reproducibility of the product .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[2-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized aromatic compounds .

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[2-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-[2-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane exerts its effects involves its ability to form stable complexes with other molecules. This stability is due to the boron atom’s ability to form reversible covalent bonds with oxygen and nitrogen atoms. These interactions are crucial in catalysis and in the formation of stable intermediates in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-[2-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane is unique due to its specific substituents, which confer distinct reactivity and stability. This makes it particularly useful in specialized synthetic applications where other boronic esters may not perform as effectively .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)14-7-5-6-8-15(14)20-12-13-9-10-19-11-13/h5-8,13H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWHOEYASZUGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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